molecular formula C17H20O7 B1157234 [(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-Hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate CAS No. 2749-28-2

[(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-Hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate

Cat. No. B1157234
CAS RN: 2749-28-2
M. Wt: 336.3 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-Hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate is a useful research compound. Its molecular formula is C17H20O7 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-Hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-Hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Bacterial Vaccines

O-Acetylation, such as that found in 2-O-Acetyltutin, plays a significant role in the immunogenicity of bacterial polysaccharide vaccines . The structures of bacterial capsular polysaccharide (CPS) antigens often contain O-acetyl groups. While these groups are considered important for the structural identity of the polysaccharides, they also play a major role in the functional immune response to some vaccines .

Antiviral Activity

2’-O-acetylation, a similar process to the O-acetylation in 2-O-Acetyltutin, has been found to influence the antiviral activity of polyribonucleotides . This suggests that 2-O-Acetyltutin could potentially be used in the development of antiviral treatments.

Role in Glycoconjugation

Glycoconjugation is a well-established technology platform for bacterial vaccine development . The O-acetylation found in 2-O-Acetyltutin could potentially play a role in this process, contributing to the development of new vaccines.

Influence on Immunodominant Epitopes

Bacterial polysaccharides often contain an array of substituents, such as O-acetyl groups, which may constitute an important part of the immunodominant epitopes . Therefore, 2-O-Acetyltutin could potentially influence the immune response to bacterial infections.

Role in Interferon Induction

2’-O-acetylation has been found to influence the interferon stimulating capacity of polyribonucleotides . This suggests that 2-O-Acetyltutin could potentially be used in research related to immune response modulation.

Potential Use in Plasmid DNA Research

While there is no direct evidence linking 2-O-Acetyltutin to plasmid DNA research, the compound’s role in O-acetylation could potentially make it a subject of interest in this field . Further research would be needed to confirm this potential application.

properties

IUPAC Name

[(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10+,11+,12+,13-,15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQFDNPPWQXQE-VKLNUZRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Acetyltutin

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